6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
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Overview
Description
6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that belongs to the class of triazinoindoles
Preparation Methods
The synthesis of 6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours. This reaction produces intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Another method involves the reaction of isatin-β-thiosemicarbazone with allyl bromide in a mixture of NaOH–H₂O–DMSO .
Chemical Reactions Analysis
6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazinoindole core.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the indole ring
Common reagents used in these reactions include ethyl chloroformate, maleic anhydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound selectively binds to ferrous ions, and the addition of Fe²⁺ can abolish its cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione include:
5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has similar structural features but with an ethyl group instead of a chloro group.
1H-[1,2,4]triazino[5,6-b]indole-3-thione derivatives: These derivatives vary in their substituents, which can significantly alter their biological activity and chemical properties
The uniqueness of this compound lies in its chloro substituent, which can influence its reactivity and binding affinity in biological systems.
Properties
CAS No. |
125255-17-6 |
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Molecular Formula |
C9H5ClN4S |
Molecular Weight |
236.68 g/mol |
IUPAC Name |
6-chloro-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5ClN4S/c10-5-3-1-2-4-6(5)11-8-7(4)13-14-9(15)12-8/h1-3H,(H2,11,12,14,15) |
InChI Key |
YMUAYOVHQINORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=NC(=S)NN=C23 |
Origin of Product |
United States |
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